molecular formula C5H7ClF6Si B14530482 Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane CAS No. 62281-33-8

Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane

Cat. No.: B14530482
CAS No.: 62281-33-8
M. Wt: 244.64 g/mol
InChI Key: YLFGEAJLGATJAD-UHFFFAOYSA-N
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Description

Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a hexafluoropropyl group, and two methyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane typically involves the reaction of hexafluoropropene with chlorodimethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the addition of the hexafluoropropyl group to the silicon atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The compound can react with water to produce hexafluoropropanol and dimethylsilanediol.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions at room temperature.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride, may be used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with various functional groups.

    Hydrolysis: Hexafluoropropanol and dimethylsilanediol.

    Oxidation and Reduction: Depending on the reagents used, products may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane has several applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of fluorinated polymers and coatings, which have applications in creating hydrophobic and oleophobic surfaces.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds, which are used in pharmaceuticals and agrochemicals.

    Biological Research: Its derivatives are studied for their potential use in drug delivery systems and as bioactive molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane involves the interaction of its functional groups with other molecules. The chloro group can act as a leaving group in substitution reactions, while the hexafluoropropyl group imparts unique electronic properties to the compound. These interactions are facilitated by the silicon atom, which can form stable bonds with various elements.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A related compound with similar fluorinated properties but different reactivity due to the presence of a hydroxyl group instead of a chloro group.

    1,1,1,2,3,3,3-Heptafluoropropane: Another fluorinated compound used in fire suppression systems, differing in its lack of silicon and chloro groups.

Uniqueness

Chloro(1,1,1,2,3,3-hexafluoropropan-2-yl)dimethylsilane is unique due to its combination of a chloro group, a hexafluoropropyl group, and a silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other compounds may not be suitable.

Properties

CAS No.

62281-33-8

Molecular Formula

C5H7ClF6Si

Molecular Weight

244.64 g/mol

IUPAC Name

chloro-(1,1,1,2,3,3-hexafluoropropan-2-yl)-dimethylsilane

InChI

InChI=1S/C5H7ClF6Si/c1-13(2,6)4(9,3(7)8)5(10,11)12/h3H,1-2H3

InChI Key

YLFGEAJLGATJAD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(C(F)F)(C(F)(F)F)F)Cl

Origin of Product

United States

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